Methyl 2-acetamido-6-methylisonicotinate
Description
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
methyl 2-acetamido-6-methylpyridine-4-carboxylate |
InChI |
InChI=1S/C10H12N2O3/c1-6-4-8(10(14)15-3)5-9(11-6)12-7(2)13/h4-5H,1-3H3,(H,11,12,13) |
InChI Key |
QWGJDJORMIXMEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)NC(=O)C)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Similarity Scores
Key analogs, identified via similarity scoring (0.82–0.91), include:
| Compound Name | CAS Number | Substituents (Position) | Ester Group | Similarity Score | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| Methyl 2-acetamido-6-methylisonicotinate | 1073182-59-8 | Acetamido (2), Methyl (6) | Methyl | - | ~224 (estimated)* |
| [Unspecified analog] | 58481-11-1 | Likely acetamido/methyl | Methyl | 0.91 | - |
| Methyl 2-chloro-3-methylisonicotinate | 787596-41-2 | Chloro (2), Methyl (3) | Methyl | 0.86 | 215.65 |
| Ethyl 2-chloro-6-methylisonicotinate | 3998-88-7 | Chloro (2), Methyl (6) | Ethyl | 0.84 | 229.68 |
| Methyl 2,6-dichloroisonicotinate | 42521-09-5 | Chloro (2,6) | Methyl | 0.82 | 220.03 |
*Estimated based on substituent contributions.
Substituent Effects on Properties
Electronic and Steric Effects
- Acetamido vs. Chloro Groups: The acetamido group at position 2 introduces hydrogen-bonding capability (donor/acceptor), enhancing solubility in polar solvents like water or DMSO. In contrast, chloro substituents (e.g., in Methyl 2-chloro-3-methylisonicotinate) are electron-withdrawing, reducing electron density on the pyridine ring and favoring electrophilic substitution at meta positions .
- Methyl vs.
Reactivity
- Hydrolysis Stability : Methyl esters generally hydrolyze faster than ethyl esters under basic conditions. The acetamido group may undergo hydrolysis in acidic or enzymatic environments, whereas chloro-substituted analogs are more chemically inert .
- Synthetic Flexibility : Chloro groups enable cross-coupling reactions (e.g., Suzuki-Miyaura), while acetamido groups may serve as precursors for further functionalization via deacetylation .
Physical Properties (Theoretical Predictions)
| Property | This compound | Methyl 2-chloro-3-methylisonicotinate | Ethyl 2-chloro-6-methylisonicotinate |
|---|---|---|---|
| LogP (Lipophilicity) | ~1.2 (moderate) | ~2.5 (high) | ~3.0 (very high) |
| Aqueous Solubility | Moderate (acetamido enhances polarity) | Low (chloro reduces polarity) | Very low (ethyl ester dominance) |
| Melting Point | ~150–160°C (estimated) | ~120–130°C | ~90–100°C |
Preparation Methods
Direct Acylation of Methyl 2-Amino-6-Methylisonicotinate
The most widely documented method involves the acylation of methyl 2-amino-6-methylisonicotinate with acetic anhydride. This single-step reaction is catalyzed by 4-dimethylaminopyridine (DMAP), which activates the acylating agent through nucleophilic catalysis.
Reaction Conditions
-
Reagents : Acetic anhydride (4–5 equivalents), DMAP (7–10 mol%).
-
Yield : 72% (based on analogous reactions for structurally similar compounds).
The reaction proceeds via nucleophilic attack of the amine on the activated acyl intermediate, forming the acetamido group. DMAP enhances reaction rates by stabilizing the transition state, while excess acetic anhydride ensures complete conversion. Post-reaction purification typically involves cold filtration and washing with non-polar solvents like petroleum ether to remove unreacted reagents.
Step 1: Esterification of 2-Amino-6-Methylisonicotinic Acid
Step 2: Acylation as Described in Section 1.1
This route is advantageous for large-scale production, as esterification and acylation can be performed in sequence without intermediate isolation, reducing solvent waste.
Optimization of Reaction Parameters
Catalyst Screening
DMAP is the preferred catalyst due to its strong nucleophilic activation, but alternative bases have been explored:
| Catalyst | Relative Rate | Yield (%) | Purity (%) |
|---|---|---|---|
| DMAP | 1.0 | 72 | 98 |
| Pyridine | 0.3 | 58 | 95 |
| Triethylamine | 0.2 | 52 | 93 |
Data extrapolated from Patent CN101863830A.
DMAP’s superior performance is attributed to its ability to form a stable acylpyridinium intermediate, which accelerates acyl transfer.
Solvent and Temperature Effects
Polar aprotic solvents (e.g., dichloromethane) improve reagent solubility but require higher temperatures (100–140°C) for completion. Non-polar solvents like toluene favor milder conditions (80–100°C) but may prolong reaction times.
Industrial-Scale Production Considerations
Process Intensification Strategies
Waste Management
Acetic acid byproducts are neutralized with aqueous sodium bicarbonate, while excess acetic anhydride is quenched with cold water to prevent exothermic decomposition.
Challenges and Mitigation
Byproduct Formation
-
N,O-Diacetylated Product : Occurs at temperatures >140°C or with prolonged reaction times. Mitigated by strict temperature control and limiting reaction duration to ≤2 hours.
-
Pyridine Ring Oxidation : Rare under inert atmospheres but possible with trace metal contaminants. Use of chelating agents (e.g., EDTA) in solvents suppresses this side reaction.
Comparative Analysis of Synthetic Methods
| Method | Steps | Total Yield (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Direct Acylation | 1 | 72 | 1.0 | High |
| Esterification-Acylation | 2 | 61 | 1.3 | Moderate |
Q & A
Q. What are the recommended protocols for synthesizing Methyl 2-acetamido-6-methylisonicotinate, and how can reaction yields be optimized?
Methodological Answer: Synthesis typically involves nucleophilic substitution or esterification reactions. For optimization:
- Vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and monitor progress via TLC or HPLC.
- Purify intermediates using column chromatography (e.g., silica gel, ethyl acetate/hexane gradients).
- Characterize intermediates (e.g., via -NMR, -NMR) to confirm structural integrity before proceeding .
- For yield optimization, consider kinetic studies to identify rate-limiting steps and adjust reagent stoichiometry .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm the acetamido and methyl ester groups. Compare chemical shifts with analogs (e.g., Methyl 6-methylnicotinate) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
- HPLC : Employ reverse-phase columns (C18) with UV detection (254 nm) to assess purity. Calibrate retention times against standards .
Q. What safety protocols are critical for handling and storing this compound in laboratory settings?
Methodological Answer:
- Handling : Use fume hoods, nitrile gloves, and safety goggles to avoid dermal/ocular exposure. Prevent electrostatic discharge with grounded equipment .
- Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C. Avoid proximity to oxidizers or moisture-sensitive reagents .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. How should researchers assess the acute toxicity and environmental impact of this compound?
Methodological Answer:
- In Vitro Assays : Use cell viability assays (e.g., MTT) in human cell lines (e.g., HEK293) to estimate IC values.
- Ecotoxicology : Follow OECD guidelines for biodegradability (e.g., Closed Bottle Test) and bioaccumulation potential (log ) .
- Waste Disposal : Treat aqueous waste with activated carbon filtration before disposal to minimize aquatic toxicity .
Advanced Research Questions
Q. How does the stability of this compound vary under different pH and temperature conditions?
Methodological Answer:
- pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH buffers, 25–60°C) and monitor hydrolysis via HPLC. Use Arrhenius plots to predict shelf life .
- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds. Pair with FTIR to detect volatile byproducts (e.g., CO, acetic acid) .
Q. What mechanistic insights explain the reactivity of the acetamido and methyl ester groups in cross-coupling reactions?
Methodological Answer:
Q. How can researchers design experiments to evaluate the compound’s bioactivity against specific enzymatic targets?
Methodological Answer:
- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to monitor binding to targets like kinases or proteases.
- Molecular Docking : Align the compound’s structure (from X-ray crystallography or NMR) with active sites of proteins (e.g., PDB entries) .
- Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., replacing methyl with ethyl groups) and correlate modifications with IC shifts .
Q. What strategies resolve contradictions in spectroscopic data or bioassay results for this compound?
Methodological Answer:
- Data Triangulation : Cross-validate NMR/MS data with independent techniques (e.g., X-ray diffraction for crystalline samples) .
- Reproducibility Checks : Repeat assays under controlled conditions (e.g., fixed humidity, inert atmosphere) to isolate environmental variables .
- Meta-Analysis : Systematically review literature on structurally similar compounds (e.g., Methyl 6-methylisonicotinate) to identify trends or outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
